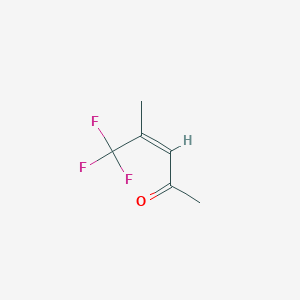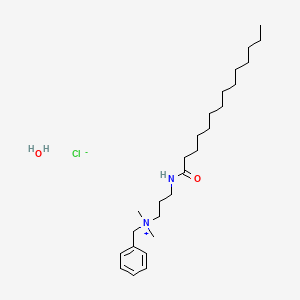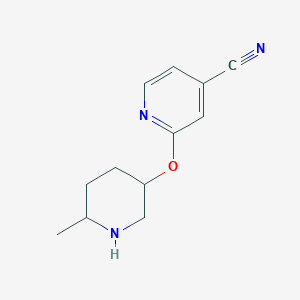![molecular formula C8H4FNO4 B12984362 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12984362.png)
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid: is a heterocyclic compound that contains both fluorine and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-aminobenzoic acid with phosgene or a similar reagent to form the oxazole ring . The reaction conditions often require an inert atmosphere and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a probe to study biochemical pathways.
Industry: In the industrial sector, it can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the oxazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid
Comparison: Compared to its analogs, 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C8H4FNO4 |
|---|---|
Molecular Weight |
197.12 g/mol |
IUPAC Name |
5-fluoro-2-oxo-3H-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C8H4FNO4/c9-4-2-5-6(14-8(13)10-5)1-3(4)7(11)12/h1-2H,(H,10,13)(H,11,12) |
InChI Key |
TYHPEMWIYNOCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=O)N2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12984282.png)
![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12984289.png)
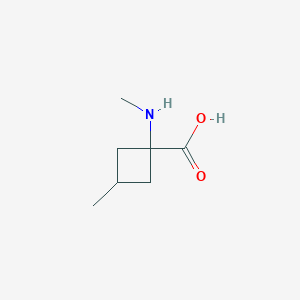


![(E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12984305.png)
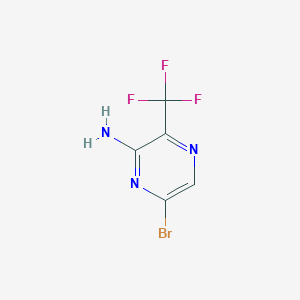

![Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate](/img/structure/B12984318.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-6'-carboxylic acid](/img/structure/B12984335.png)
